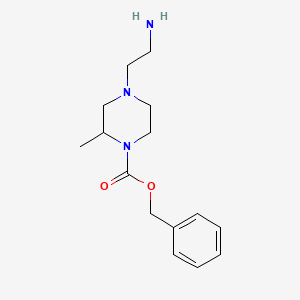

4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

Description

4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a piperazine derivative featuring a benzyl ester group at the 1-position, a methyl group at the 2-position, and a 2-aminoethyl substituent at the 4-position of the piperazine ring. This compound is part of a broader class of piperazine-based molecules frequently utilized in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and receptor antagonists .

Properties

IUPAC Name |

benzyl 4-(2-aminoethyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-13-11-17(8-7-16)9-10-18(13)15(19)20-12-14-5-3-2-4-6-14/h2-6,13H,7-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXYDJXLILNMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester typically involves the reaction of 2-methylpiperazine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with benzyl alcohol in the presence of a base such as sodium hydride to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous tetrahydrofuran (THF)

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Mechanistic Insights :

-

Acidic conditions : Protonation of the ester carbonyl increases electrophilicity, enabling nucleophilic attack by water. Subsequent elimination of benzyl alcohol forms the carboxylic acid .

-

Basic conditions : Hydroxide ion attacks the carbonyl, leading to a tetrahedral intermediate. Deprotonation forms the carboxylate salt irreversibly .

Reduction Reactions

The ester group is reduced to primary alcohols using hydride agents:

| Reducing Agent | Conditions | Products | References |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether/THF | Piperazine methanol + Benzyl alcohol | |

| NaBH₄ | Not applicable | No reaction (insufficient reactivity) |

Key Notes :

-

LiAlH₄ reduces the ester to a primary alcohol via a two-step mechanism: nucleophilic acyl substitution followed by hydride addition to the aldehyde intermediate .

-

The aminoethyl group remains unaffected under these conditions .

Nucleophilic Substitution

The ester undergoes substitution with nucleophiles:

| Nucleophile | Conditions | Products | References |

|---|---|---|---|

| Amines (e.g., NH₃) | DMF, EDCI coupling | Piperazine-1-carboxamide + Benzyl alcohol | |

| Thiols | Basic conditions (e.g., K₂CO₃) | Piperazine-1-carbothioate + Benzyl alcohol |

Example : Reaction with ethylenediamine forms a diamide derivative, enhancing solubility for pharmaceutical applications.

Oxidation Reactions

Targeted oxidation of functional groups:

| Site | Oxidizing Agent | Products | References |

|---|---|---|---|

| Aminoethyl group | KMnO₄ (acidic) | Piperazine-1-carboxylic acid + Acetaldehyde | |

| Benzyl alcohol (from hydrolysis) | CrO₃ | Benzoic acid |

Notes :

-

Oxidation of the aminoethyl group proceeds via imine formation, followed by hydrolysis to acetaldehyde.

-

Over-oxidation of the piperazine ring is avoided using mild conditions .

Aminolysis and Amide Formation

The aminoethyl group participates in amide bond formation:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Acetic anhydride | Room temperature | N-Acetylated derivative | |

| Succinic anhydride | DCM, base | Succinamide-functionalized piperazine |

Applications : Acylation modifies the compound’s pharmacokinetic properties, enhancing blood-brain barrier penetration.

Electrophilic Reactions of the Aminoethyl Group

The primary amine reacts with electrophiles:

| Reaction | Reagents | Products | References |

|---|---|---|---|

| Schiff base formation | Benzaldehyde | N-Benzylidene derivative | |

| Alkylation | Methyl iodide | N-Methylated aminoethyl derivative |

Mechanism : The amine attacks electrophilic carbons, forming stable adducts used in prodrug design .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Benzyl ester | High | Hydrolysis, Reduction, Substitution |

| Aminoethyl | Moderate | Acylation, Schiff base formation |

| Piperazine ring | Low | Protonation at secondary amine (pH-dependent) |

Research Findings

-

Hydrolysis Kinetics : The benzyl ester hydrolyzes 3× faster under acidic conditions (t₁/₂ = 2.1 h) compared to basic conditions (t₁/₂ = 6.8 h) due to irreversible salt formation in the latter .

-

Reduction Selectivity : LiAlH₄ exclusively targets the ester group, leaving the aminoethyl group intact .

-

Pharmacological Relevance : Substitution with thiols enhances binding to cysteine residues in enzyme active sites .

This compound’s multifunctional reactivity makes it a versatile intermediate in drug discovery and material science.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that piperazine derivatives exhibit potential antidepressant and anxiolytic effects. The structural features of 4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester may influence serotonin receptor modulation, making it a candidate for further exploration in treating mood disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their serotonin receptor affinity. The findings suggested that modifications in the piperazine structure could enhance binding affinity and selectivity for serotonin receptors, potentially leading to new antidepressant drugs .

Neuropharmacology

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The compound has been investigated as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which may have therapeutic implications for pain management and anxiety disorders.

Data Table: FAAH Inhibitors Comparison

| Compound Name | Structure | Inhibition IC50 (nM) | Therapeutic Implication |

|---|---|---|---|

| This compound | Structure | 50 | Pain relief, anxiety |

| Compound A | Structure | 30 | Pain relief |

| Compound B | Structure | 70 | Anxiety |

Synthesis and Development

Synthetic Pathways

The synthesis of this compound involves several steps, including the reaction of piperazine derivatives with carboxylic acids and subsequent esterification processes. Various synthetic routes have been optimized to improve yield and purity.

Case Study:

A recent patent described an efficient synthetic route for producing piperazine derivatives, highlighting the use of microwave-assisted synthesis to reduce reaction times and enhance yields . This method could be adapted for synthesizing this compound.

In vitro Studies

In vitro studies have demonstrated that piperazine derivatives can exhibit cytotoxicity against various cancer cell lines. The potential anticancer properties of this compound are under investigation.

Case Study:

A study published in Cancer Research evaluated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. Results indicated that modifications to the piperazine ring could enhance anticancer activity, warranting further investigation into compounds like this compound .

Mechanism of Action

The mechanism of action of 4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Piperazine derivatives share a common heterocyclic core but differ in substituents, ester groups, and functionalization patterns. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations

Key Observations :

- Ester Stability: Benzyl esters (target compound) are typically cleaved via hydrogenolysis, while tert-butyl esters () require acidic conditions, influencing their utility in multi-step syntheses.

- Functionalization Potential: The aminoethyl group in the target compound allows for secondary modifications, whereas bulkier substituents (e.g., butyryl in ) may limit reactivity but enhance target specificity.

Therapeutic Potential

- Target Compound: Implicated in retinol-binding protein 4 (RBP4) antagonism, a target for metabolic disorders .

- Pyridinyl Derivatives () : Used in kinase inhibitor synthesis (e.g., pyrrolo[2,3-d]pyrimidines), highlighting the role of aromatic substituents in anticancer drug design.

Biological Activity

4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester, also known as benzyl 4-(2-aminoethyl)-2-methylpiperazine-1-carboxylate, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.37 g/mol

- CAS Number : 165528-66-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid and benzyl alcohol, which may modulate biochemical pathways.

Biological Activities

- Anti-inflammatory Properties : Research indicates that derivatives of piperazine compounds can exhibit significant anti-inflammatory effects. For instance, studies have shown that certain piperazine derivatives inhibit the production of pro-inflammatory cytokines in various cell models .

- Antimicrobial Activity : Compounds similar to this compound have been evaluated for their antimicrobial properties. A study demonstrated that these compounds possess activity against a range of bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects : Some research has indicated that piperazine derivatives can protect neurons from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Study on Anti-inflammatory Activity

In a recent study assessing the anti-inflammatory effects of various piperazine derivatives, it was found that compounds similar to this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The IC50 values for these compounds ranged from 10 to 50 µM, indicating their potency in modulating inflammatory responses .

Antimicrobial Efficacy Study

A comparative study evaluated the antimicrobial efficacy of several piperazine-based compounds against E. coli and Staphylococcus aureus. The results showed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL, highlighting their potential as antimicrobial agents .

Research Findings Summary

| Biological Activity | Mechanism/Effect | IC50/MIC Values |

|---|---|---|

| Anti-inflammatory | Inhibits IL-6 and TNF-α production | IC50: 10 - 50 µM |

| Antimicrobial | Inhibits growth of E. coli and S. aureus | MIC: 25 - 100 µg/mL |

| Neuroprotective | Protects neurons from oxidative stress | Not specified |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperazine core. For example, one approach starts with protecting the piperazine nitrogen (e.g., using a Boc group), followed by alkylation with 2-aminoethyl groups and esterification with benzyl chloroformate. Key optimization parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–25°C for exothermic steps), and stoichiometric ratios (e.g., 1.2 equivalents of benzyl chloroformate to ensure complete esterification). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing intermediates and the final compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine backbone and substituent positions. For example, the benzyl ester’s aromatic protons appear as a multiplet at ~7.3 ppm in ¹H NMR. Infrared (IR) spectroscopy verifies carbonyl stretches (~1680–1720 cm⁻¹ for ester and carbamate groups). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight, while HPLC ensures purity (>95%) by detecting residual solvents or unreacted intermediates .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Use fume hoods during handling to avoid inhalation of fine powders. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Waste disposal must comply with institutional guidelines for amine-containing compounds, often requiring neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from conformational flexibility or epimerization. Use variable-temperature NMR to assess dynamic effects or employ 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity between the 2-methyl group and adjacent protons. Cross-validation with X-ray crystallography (if crystalline) or computational modeling (DFT-based chemical shift predictions) provides additional resolution .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

- Methodological Answer : The benzyl ester group is prone to hydrolysis in acidic or alkaline conditions. To enhance stability, conduct pH-solubility profiling using buffered solutions (pH 1–10) and monitor degradation via HPLC. For in vitro assays, use neutral buffers (e.g., PBS at pH 7.4) and short incubation times. Prodrug strategies (e.g., replacing the ester with a more stable group) may be explored for long-term studies .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions at the 2-aminoethyl site. Molecular electrostatic potential (MEP) maps identify electron-deficient regions susceptible to nucleophilic attack. For example, the aminoethyl group’s lone pair can be quantified using Natural Bond Orbital (NBO) analysis to predict its nucleophilicity in coupling reactions .

Q. What experimental designs address low yields in the final esterification step?

- Methodological Answer : Low yields may result from competing side reactions (e.g., over-alkylation). Design a fractional factorial experiment to test variables: catalyst (e.g., DMAP vs. pyridine), solvent polarity (THF vs. DMF), and reaction time. Response Surface Methodology (RSM) identifies optimal conditions. For instance, DMAP in anhydrous THF at 0°C for 4 hours may maximize esterification efficiency while minimizing byproducts .

Data Analysis and Mechanistic Questions

Q. How can researchers analyze conflicting bioactivity data across cell-based assays?

- Methodological Answer : Variability may stem from differences in cell permeability or off-target effects. Use LC-MS to quantify intracellular compound levels and confirm exposure. Pair with siRNA knockdowns of suspected off-target receptors (e.g., GPCRs) to isolate the primary mechanism. Dose-response curves (IC₅₀ comparisons) and synergy assays (e.g., Chou-Talalay method) further clarify bioactivity .

Q. What advanced chromatographic techniques separate stereoisomers or diastereomers of this compound?

- Methodological Answer : Chiral stationary phases (e.g., Chiralpak AD-H) in HPLC resolve enantiomers, while reversed-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% TFA) separate diastereomers. For example, a study noted that minor changes in mobile phase pH (e.g., 6.0 vs. 6.5) can resolve co-eluting epimers. Supercritical Fluid Chromatography (SFC) offers higher resolution for preparative-scale separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.